

N/Ofq-(1-13)-NH₂ in cAMP Accumulation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N/Ofq-(1-13)-NH₂**

Cat. No.: **B612589**

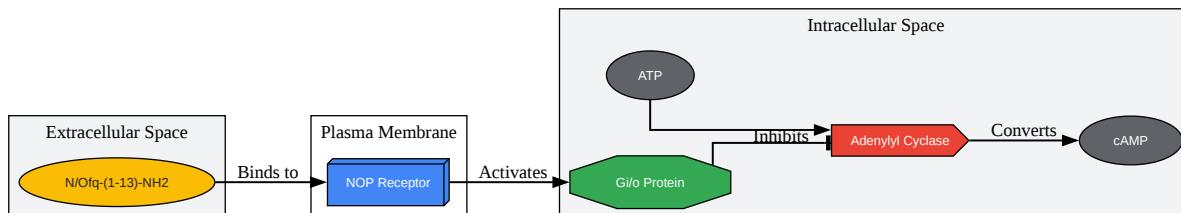
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ), an endogenous 17-amino acid neuropeptide, is the natural ligand for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.^[1] The N-terminal truncated and amidated fragment, **N/Ofq-(1-13)-NH₂**, represents the minimal sequence that retains the full potency, efficacy, and affinity of the native peptide.^[2] ^[3] This makes it a valuable tool for studying the physiological and pathological roles of the N/OFQ-NOP system. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin (PTX)-sensitive Gi/o proteins.^{[1][4]} Activation of the NOP receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Consequently, cAMP accumulation assays are a fundamental method for characterizing the functional activity of NOP receptor agonists and antagonists like **N/Ofq-(1-13)-NH₂**.

This document provides detailed application notes and protocols for utilizing **N/Ofq-(1-13)-NH₂** in cAMP accumulation studies, aimed at researchers, scientists, and drug development professionals.


Data Presentation: Quantitative Analysis of N/Ofq-(1-13)-NH₂ Activity

The following table summarizes the quantitative data on the activity of **N/Ofq-(1-13)-NH₂** in various functional assays, with a focus on its effect on cAMP accumulation. This data is crucial for experimental design and interpretation.

Compound	Assay Type	Cell Line	Parameter	Value	Reference
N/Ofq-(1-13)-NH ₂	NOP/G-protein interaction	HEK293	pEC50	8.80 (8.34-9.26)	
N/Ofq-(1-13)-NH ₂	NOP/β-arrestin 2 interaction	HEK293	pEC50	8.26 (8.11-8.41)	
N/Ofq-(1-13)-NH ₂	Inhibition of cAMP accumulation	CHOINDhNO P	pEC50	9.42–10.35	
N/Ofq-(1-13)-NH ₂	Inhibition of cAMP accumulation	CHOINDhNO P	Emax (% inhibition)	40.9–86.0	
N/Ofq-(1-13)-NH ₂	Inhibition of cAMP accumulation	CHO	pEC50	10.16	
N/Ofq-(1-13)-NH ₂	Inhibition of cAMP accumulation	CHO	Emax (% inhibition)	103	
N/Ofq-(1-13)-NH ₂	Dynamic Mass Redistribution (DMR)		pEC50	8.80	
N/Ofq-(1-13)-NH ₂	NOP/G-protein interaction	HEK293	pEC50	equipotent with N/OFQ	

Signaling Pathway of the NOP Receptor

Activation of the NOP receptor by **N/Ofq-(1-13)-NH₂** initiates a signaling cascade that results in the inhibition of cAMP production. The diagram below illustrates this pathway.

[Click to download full resolution via product page](#)

Caption: NOP receptor signaling pathway leading to cAMP inhibition.

Experimental Protocols

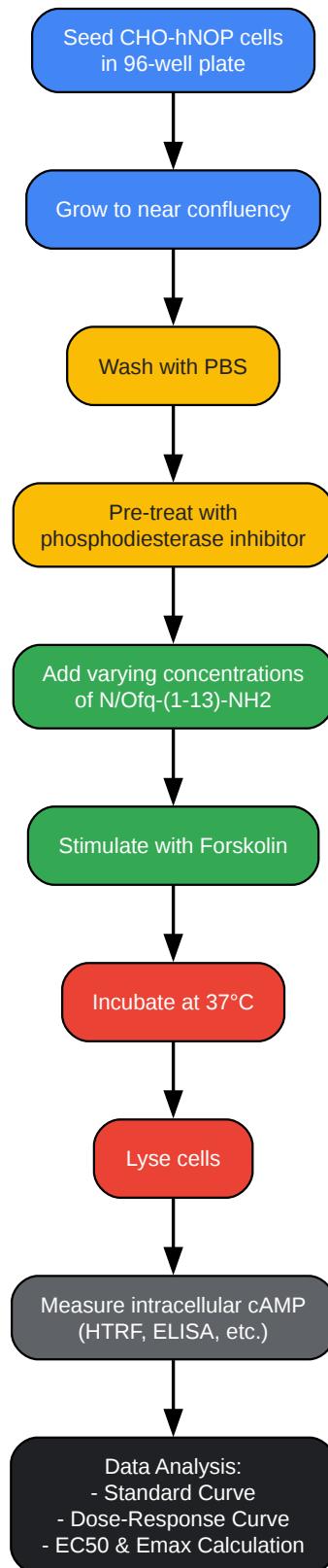
Protocol 1: cAMP Accumulation Assay in Whole Cells

This protocol describes the measurement of adenylyl cyclase inhibition by **N/Ofq-(1-13)-NH₂** in whole cells.

Materials:

- CHO cells stably expressing the human NOP receptor (CHO-hNOP)
- Cell culture medium (e.g., DMEM/F12) with appropriate supplements
- 96-well cell culture plates
- Phosphodiesterase inhibitor (e.g., IBMX)
- Forskolin
- **N/Ofq-(1-13)-NH₂**

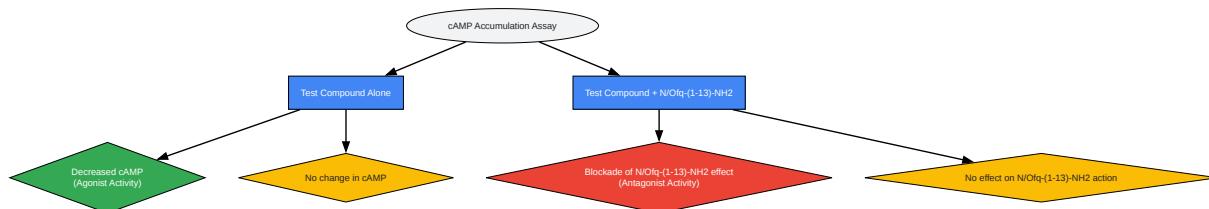
- Cell lysis buffer
- Commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
- Phosphate-Buffered Saline (PBS)


Procedure:

- Cell Preparation:
 - Seed CHO-hNOP cells into a 96-well plate at an appropriate density and grow to near confluence.
- Assay Procedure:
 - Wash the cells once with warm PBS.
 - Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
 - Add varying concentrations of **N/Ofq-(1-13)-NH2** to the wells.
 - Simultaneously or shortly after, add forskolin to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM). This stimulates adenylyl cyclase.
 - Incubate the plate at 37°C for 15-30 minutes.
- cAMP Measurement:
 - Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.
 - Measure the intracellular cAMP concentration using the assay kit.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP provided in the kit.
 - Determine the cAMP concentration in each sample from the standard curve.

- Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the **N/Ofq-(1-13)-NH₂** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and E_{max} (efficacy) values.

Experimental Workflow Diagram


The following diagram illustrates the workflow for the cAMP accumulation assay.

[Click to download full resolution via product page](#)

Caption: Workflow for a whole-cell cAMP accumulation assay.

Logical Relationship: Agonist vs. Antagonist Activity

The cAMP accumulation assay can be adapted to differentiate between agonist and antagonist activity at the NOP receptor. The following diagram illustrates the expected outcomes.

[Click to download full resolution via product page](#)

Caption: Differentiating agonist and antagonist activity.

Conclusion

N/Ofq-(1-13)-NH2 is a critical tool for investigating the NOP receptor system. The cAMP accumulation assay is a robust and reliable method for quantifying the functional activity of this peptide and other ligands targeting the NOP receptor. The protocols and data presented herein provide a comprehensive guide for researchers to effectively design, execute, and interpret experiments involving **N/Ofq-(1-13)-NH2** in the context of cAMP signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β -Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N/Ofq-(1-13)-NH₂ in cAMP Accumulation Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612589#n-ofq-1-13-nh2-in-camp-accumulation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com